tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate
Description
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is a chemical compound that has garnered attention due to its unique physical, chemical, and biological properties. This compound belongs to the class of carbamates, which are widely utilized in various industries, including chemical, pharmaceutical, and agricultural sectors. It is known for its potential anti-inflammatory properties and diverse applications in scientific research.
Properties
CAS No. |
2408968-55-6 |
|---|---|
Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]carbamate |
InChI |
InChI=1S/C16H25NO5/c1-16(2,3)22-15(19)17-9-13(18)11-21-10-12-5-7-14(20-4)8-6-12/h5-8,13,18H,9-11H2,1-4H3,(H,17,19) |
InChI Key |
YBZVSVBRVUPHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=C(C=C1)OC)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires specific conditions, such as controlled temperature and the presence of suitable solvents like methanol, ethanol, or acetone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Discovery: The compound’s anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Polymer Synthesis: It is used in the synthesis of specialized polymers with unique properties.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to modulate inflammatory pathways, potentially through the inhibition of key enzymes or signaling molecules involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate include:
- Tert-butyl (3-hydroxypropyl)carbamate
- N-Boc-hydroxylamine
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique physical, chemical, and biological properties. Its potential anti-inflammatory activity and diverse applications in scientific research further highlight its uniqueness.
Biological Activity
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 293.36 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a methoxy-substituted phenyl moiety, which contribute to its biological properties.
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that play crucial roles in disease pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative disorders like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies indicate that this compound exhibits neuroprotective properties against amyloid-beta (Aβ) toxicity. It has been observed to enhance cell viability in astrocytes exposed to Aβ, suggesting a potential role in mitigating neuroinflammation and oxidative stress .
- Antioxidant Activity : The compound demonstrates antioxidant capabilities by reducing levels of reactive oxygen species (ROS) and modulating oxidative stress markers, such as malondialdehyde (MDA) and glutathione (GSH) levels in cellular models .
In Vitro Studies
- Cell Viability Assays : Studies have shown that treatment with this compound significantly improves the survival rates of astrocytes under Aβ-induced stress conditions. For example, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ .
In Vivo Studies
- Animal Models : In vivo experiments using scopolamine-induced models demonstrated that while the compound showed promise in vitro, its bioavailability in the brain was a limiting factor for efficacy. Comparatively, traditional treatments like galantamine yielded more pronounced effects on cognitive function .
Study 1: Neuroprotective Effects Against Aβ Toxicity
In a study examining the protective effects of the compound against Aβ toxicity, researchers found that it could reduce TNF-α levels and free radicals in astrocytic cultures. The findings suggest that this compound could serve as a therapeutic agent for Alzheimer's disease by targeting neuroinflammation pathways.
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of the compound. The results indicated significant reductions in oxidative stress markers when treated with this compound compared to control groups. This suggests its potential utility in conditions characterized by oxidative stress.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₁O₄ |
| Molecular Weight | 293.36 g/mol |
| Mechanism of Action | AChE inhibition, neuroprotection |
| Key Findings | Improved cell viability under Aβ stress |
| Antioxidant Activity | Reduces ROS and oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
